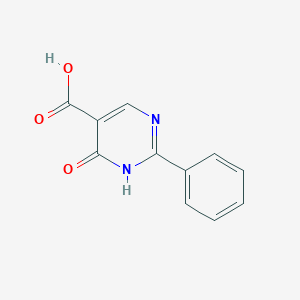

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid

Descripción general

Descripción

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H8N2O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid involves the reaction of diethyl ethoxymethylenemalonate with benzamidine hydrochloride hydrate in the presence of sodium metal in ethanol. The mixture is heated to reflux overnight, then cooled and filtered. The filtrate is concentrated to an oil, which is then added to water and acidified to precipitate the product .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 4-oxo-2-phenylpyrimidine-5-carboxylic acid.

Reduction: Formation of 4-hydroxy-2-phenylpyrimidine-5-methanol.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Phenylpyrimidine-4,5-dicarboxylic acid

- 4-Hydroxy-2-methylpyrimidine-5-carboxylic acid

- 2-Phenyl-4,6-dihydroxypyrimidine

Uniqueness

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis.

Actividad Biológica

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique molecular structure, characterized by a hydroxyl group and a carboxylic acid, contributes to its diverse pharmacological properties. This article provides an in-depth review of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₈N₂O₃

- Molecular Weight : Approximately 216.196 g/mol

- Structure : The compound features a pyrimidine ring substituted with a hydroxyl group at position 4 and a phenyl group at position 2.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to bind to specific enzymes, modulating their activity. For example, it may interact with enzymes involved in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. It has shown promising results in cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

-

Antimicrobial Evaluation :

A study investigated the efficacy of various derivatives of pyrimidine compounds, including this compound, against Burkholderia pseudomallei. The results indicated that compounds with hydroxyl and carboxylic acid groups significantly enhanced binding to the enzyme IspF, leading to notable antibacterial activity . -

Cancer Cell Studies :

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in increased levels of caspase activation, suggesting induction of apoptosis. The compound exhibited superior growth inhibition compared to traditional chemotherapeutic agents, highlighting its potential as a novel anticancer therapeutic .

Propiedades

IUPAC Name |

6-oxo-2-phenyl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-8(11(15)16)6-12-9(13-10)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADBIMYTRIMUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301211815 | |

| Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-26-9 | |

| Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.